molecular formula C21H26FN3O B2601371 3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide CAS No. 2097895-94-6

3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2601371
CAS No.: 2097895-94-6
M. Wt: 355.457
InChI Key: VAXPWRPOBAPNMK-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidine ring, and a pyridine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Piperidine Intermediate: This step involves the reaction of 2-methylpyridine with a suitable piperidine derivative under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the piperidine intermediate.

    Amide Bond Formation: The final step involves the formation of the amide bond between the fluorophenyl-piperidine intermediate and a propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or the removal of oxygen-containing groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide
  • 3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide
  • 3-(2-methylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide

Uniqueness

The presence of the fluorine atom in 3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. These properties can enhance its biological activity and make it a more attractive candidate for drug development and other applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-16-14-19(8-11-23-16)25-12-9-17(10-13-25)15-24-21(26)7-6-18-4-2-3-5-20(18)22/h2-5,8,11,14,17H,6-7,9-10,12-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXPWRPOBAPNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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